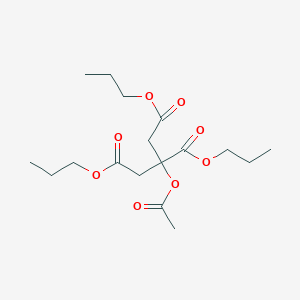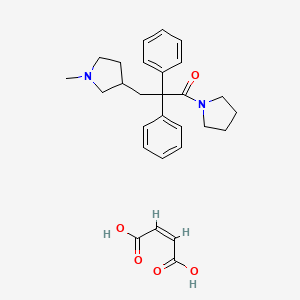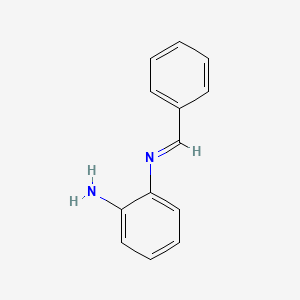
Bicyclo(2.2.0)hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.0)hex-2-ene is a unique organic compound characterized by its bicyclic structure, which consists of two fused cyclobutane rings. This compound is known for its structural simplicity and relatively low molecular symmetry, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.0)hex-2-ene can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of ethylene to cyclobutene under high-pressure conditions. Another method includes the photochemical reaction of 1,3-butadiene, which undergoes a [2+2] cycloaddition to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors to facilitate the [2+2] cycloaddition reactions. The process is optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.0)hex-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon results in the formation of cyclohexane derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated this compound.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.0)hex-2-ene has several applications in scientific research:
Chemistry: It is used as a mechanophore in polymer mechanochemistry to study force-governed chemoselectivity.
Biology: Research on this compound derivatives has shown potential in developing new bioactive molecules.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Industry: This compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of bicyclo(2.2.0)hex-2-ene involves the selective activation of its C–C bonds under mechanical force. This activation leads to different reaction pathways, including retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions. The selective coupling of force to the targeted C–C bonds is crucial for these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.1.1)hexane: Another bicyclic compound with a different ring structure.
Tricyclo(4.2.2.2)decane: A more complex polycyclic compound.
Pentacyclo(4.2.2.2)decane: A hypothetical intermediate in the dimerization reaction of bicyclo(2.2.0)hex-2-ene.
Uniqueness
This compound is unique due to its ability to undergo multiple reaction pathways under mechanical force, making it a valuable mechanophore in polymer mechanochemistry. Its structural simplicity and low molecular symmetry further enhance its utility in various chemical studies .
Eigenschaften
CAS-Nummer |
3097-63-0 |
|---|---|
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
bicyclo[2.2.0]hex-2-ene |
InChI |
InChI=1S/C6H8/c1-2-6-4-3-5(1)6/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
WLDBDXRXMDBHHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


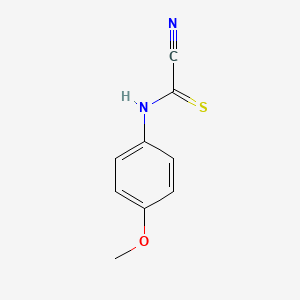
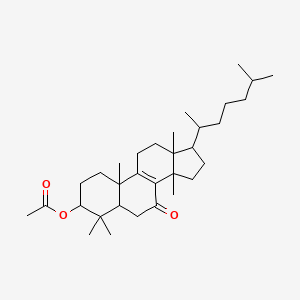
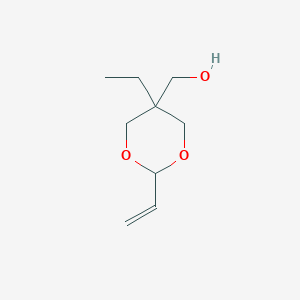
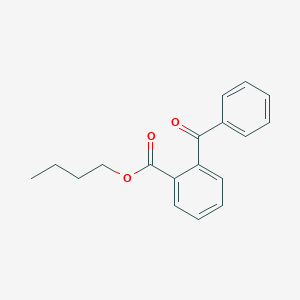
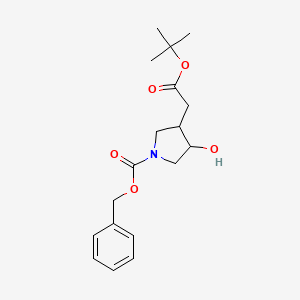
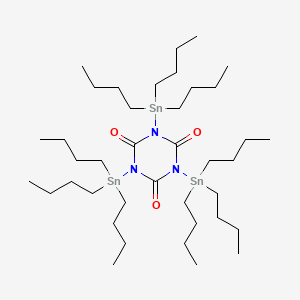


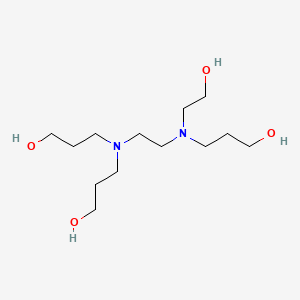
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)

